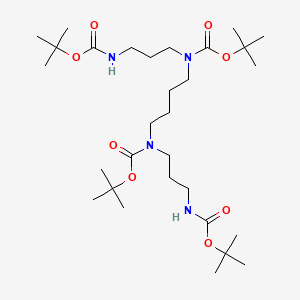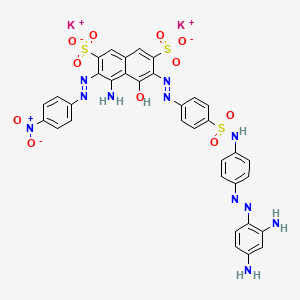
methyl 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate
Descripción general
Descripción
Methyl 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate is a chemical compound with the molecular formula C13H10Cl2N2O3 .
Synthesis Analysis
Symmetric and asymmetric carbonates were synthesized by using alkyl or aryl 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates . Five aryl 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates were converted into the corresponding diaryl carbonates in good to excellent yields by treatment with potassium carbonate in refluxing THF .Chemical Reactions Analysis
When the 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates were treated with aliphatic or aromatic alcohols in the presence of potassium tert-butoxide in toluene at room temperature, they gave the corresponding symmetric or asymmetric carbonates in moderate to excellent yields .Physical And Chemical Properties Analysis
The compound has a molecular weight of 313.14 and a predicted density of 1.42±0.1 g/cm3 . The boiling point is predicted to be 424.7±55.0 °C .Mecanismo De Acción
The exact mechanism of action of methyl 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate is not fully understood. However, it has been reported to interact with various molecular targets such as enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. It has also been reported to modulate the activity of the GABA(A) receptor, which is a ligand-gated ion channel that mediates the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of DHODH. It has also been reported to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in macrophages. In addition, it has been shown to enhance the activity of the GABA(A) receptor, which can lead to anxiolytic and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been widely used in various scientific research applications. However, it also has some limitations. For example, it can be unstable in certain solvents and can decompose over time, which can affect its activity and purity. In addition, it can exhibit non-specific binding to some molecular targets, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the research on methyl 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate. One direction is to further investigate its potential applications in drug discovery, particularly in the development of new anticancer and antimicrobial agents. Another direction is to study its mechanism of action in more detail, particularly its interactions with molecular targets such as enzymes and receptors. In addition, there is a need to develop more stable and selective analogs of this compound that can be used as tool compounds for chemical biology and material science research.
Aplicaciones Científicas De Investigación
Methyl 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate has been used in various scientific research applications, including drug discovery, chemical biology, and material science. In drug discovery, it has been reported to exhibit potential antitumor, antimicrobial, and anti-inflammatory activities. In chemical biology, it has been used as a tool compound to study protein-protein interactions and enzyme activity. In material science, it has been used as a building block for the synthesis of functional materials such as liquid crystals and polymers.
Propiedades
IUPAC Name |
methyl 4-(4,5-dichloro-6-oxopyridazin-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O3/c1-19-12(18)7-2-4-8(5-3-7)16-11(17)10(14)9(13)6-15-16/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQYEPQRYXBONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(4-Sulfamoylphenyl)methyl]thiourea](/img/structure/B3373250.png)







![2-[(2-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B3373286.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3373306.png)
![5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B3373315.png)
